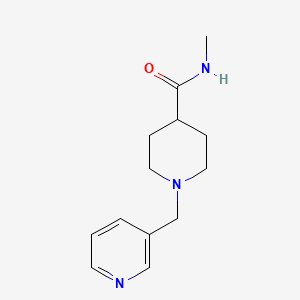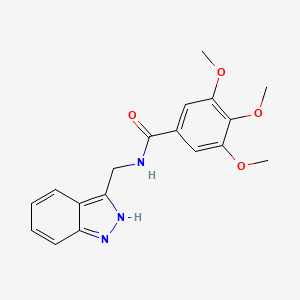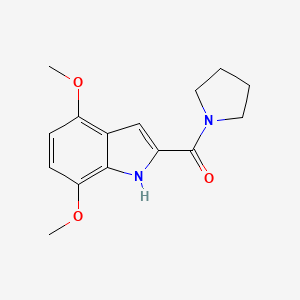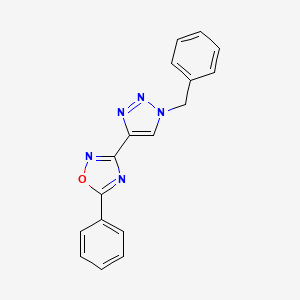
N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide, also known as DMAPYR, is a small molecule compound that has gained attention for its potential applications in scientific research. DMAPYR has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide exerts its biological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is an enzyme involved in the production of prostaglandins, which play a role in inflammation. Inhibition of COX-2 by this compound leads to a decrease in prostaglandin production and thus a decrease in inflammation. HDAC is an enzyme involved in the regulation of gene expression. Inhibition of HDAC by this compound leads to an increase in the expression of certain genes, which may play a role in the anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the activity of COX-2, leading to a decrease in prostaglandin production and thus a decrease in inflammation. This compound has also been found to inhibit the activity of HDAC, leading to an increase in the expression of certain genes, which may play a role in the anti-cancer effects of this compound. In addition, this compound has been found to exhibit anti-bacterial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide is its potential applications in drug discovery and development. Its ability to inhibit the activity of various enzymes makes it a promising candidate for the development of enzyme inhibitors. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be considered for clinical use.
Zukünftige Richtungen
There are several future directions for the study of N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide. One direction is the development of this compound-based enzyme inhibitors for the treatment of various diseases, including cancer and inflammation. Another direction is the investigation of the anti-bacterial properties of this compound for the development of new antibiotics. Further studies are also needed to determine the safety and toxicity of this compound and its potential applications in clinical settings.
Synthesemethoden
N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide can be synthesized through a multi-step process involving the reaction of 1-methylpyrrole-2-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal to yield 2-chloro-1-methylpyrrole. The 2-chloro-1-methylpyrrole is then reacted with 3-aminonicotinonitrile in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
N~3~,N~3~-dimethyl-6-(1H-pyrrol-1-yl)nicotinamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been used in scientific research for its potential applications in drug discovery and development. This compound has been found to inhibit the activity of various enzymes, making it a promising candidate for the development of enzyme inhibitors.
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-pyrrol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-14(2)12(16)10-5-6-11(13-9-10)15-7-3-4-8-15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHLQPKCBKTNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7548700.png)
![N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7548713.png)
![1-pyrrolidinyl[6-(1H-pyrrol-1-yl)-3-pyridyl]methanone](/img/structure/B7548720.png)
methanone](/img/structure/B7548728.png)





![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7548780.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
![5-ethyl-N-(4-ethylbenzyl)-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide](/img/structure/B7548790.png)

